(5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone
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Overview
Description
(5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, an ethyl group at the 1-position, and a 4-chlorophenyl group attached to the methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Methanone: The final step involves the reaction of the ethylated brominated indole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the methanone moiety.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications .
Biology:
- Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to the biological activities of indole derivatives .
Medicine:
- Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections .
Industry:
Mechanism of Action
The mechanism of action of (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Bromo-1-ethyl-1H-indole: Lacks the 4-chlorophenyl methanone moiety but shares the brominated indole core.
4-Chlorophenylmethanone: Lacks the indole moiety but contains the 4-chlorophenyl methanone structure.
Uniqueness:
- The combination of the brominated indole core with the 4-chlorophenyl methanone moiety imparts unique biological activities and chemical reactivity to (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone . This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
195253-51-1 |
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Molecular Formula |
C17H13BrClNO |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
(5-bromo-1-ethylindol-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H13BrClNO/c1-2-20-10-15(14-9-12(18)5-8-16(14)20)17(21)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |
InChI Key |
CKDYQEKSLWLYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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